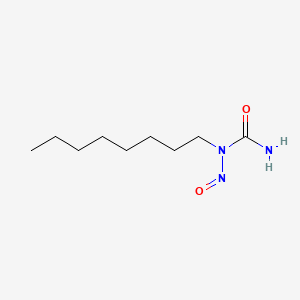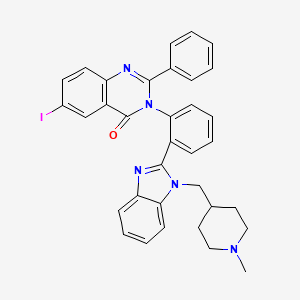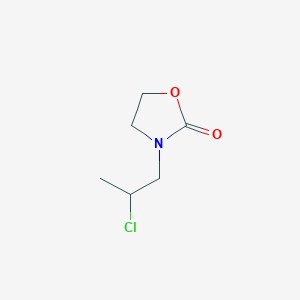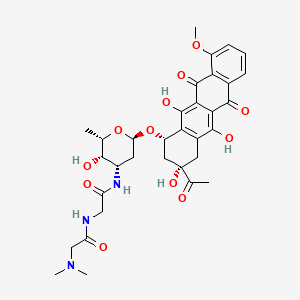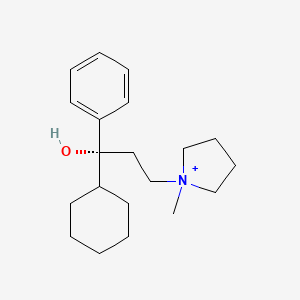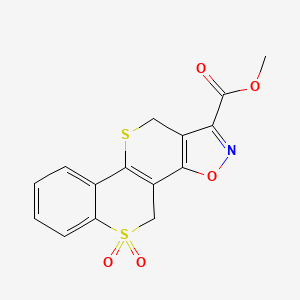
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4',5'-4,3)thiino(5,6-c)thiin-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of isoxazole and thiophene rings, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
- Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
Uniqueness
The uniqueness of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research and application.
Propiedades
Número CAS |
74122-61-5 |
|---|---|
Fórmula molecular |
C15H11NO5S2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
methyl 8,8-dioxo-12-oxa-8λ6,17-dithia-13-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene-14-carboxylate |
InChI |
InChI=1S/C15H11NO5S2/c1-20-15(17)12-9-6-22-14-8-4-2-3-5-11(8)23(18,19)7-10(14)13(9)21-16-12/h2-5H,6-7H2,1H3 |
Clave InChI |
AAHIJSKEGCKBMD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC2=C1CSC3=C2CS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





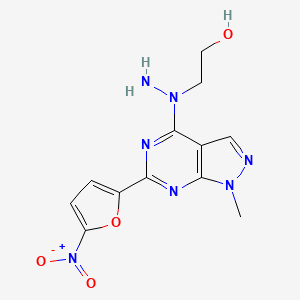


![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
